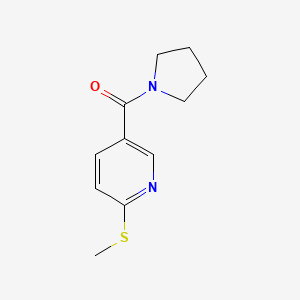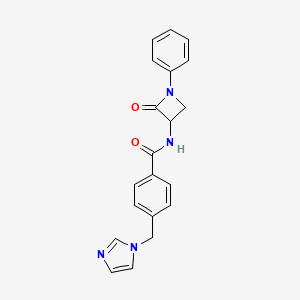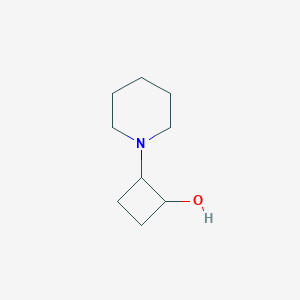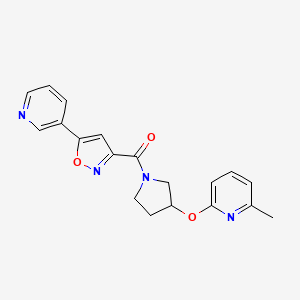![molecular formula C13H9BrFNO B2388624 4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol CAS No. 906461-75-4](/img/structure/B2388624.png)
4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound with a molecular weight of 294.12 and a molecular formula of C13H9BrFNO . It is used in proteomics research .
Synthesis Analysis
The compound has been synthesized for use in Organic Light Emitting Diode (OLED) materials . The synthesis procedure reportedly yields a high output, and all theoretical data matches with experimental data .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by IR and 1H-NMR spectral characterization . The optical properties have been studied using UV-Visible and photo-luminous spectra .Chemical Reactions Analysis
The compound is part of the Schiff base family and has been studied for its photophysical properties . It shows a high emission wavelength, which is a crucial property for OLED materials .Physical And Chemical Properties Analysis
The compound is a pale yellow solid . It is used in the preparation of benzylacetones, which promote anti-fungal activity .Applications De Recherche Scientifique
1. Application as a Chemosensor
4-Bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and related compounds have been used as fluorescence-active bromoaniline-based Schiff base chemosensors. They are particularly effective for the selective detection of Cu2+ and Zn2+ ions. These chemosensors form metal complexes that are further employed for the detection of other ions like Al3+ and Hg2+ via fluorescence quenching. This application highlights their potential in the field of molecular sensing and environmental monitoring (Das et al., 2021).
2. Role in Synthesis and Structural Analysis
The compound has been used in the synthesis and structural analysis of various metal complexes. For instance, reactions involving this compound with copper(II) and oxido-vanadium(IV) have led to complexes with distinct geometries. These studies are vital in understanding the coordination chemistry and potential applications of these metal complexes in various fields, such as catalysis and materials science (Takjoo et al., 2013).
3. DNA and Human Serum Albumin (HSA) Binding Efficacy
Metal complexes derived from this compound have shown significant DNA and HSA-binding efficacies. These interactions are crucial for understanding the biological applications of these complexes, potentially in the fields of pharmacology and biochemistry. The binding modes of these complexes with DNA and HSA have been explored, providing insights into their molecular interactions and potential therapeutic applications (Das et al., 2021).
4. Investigation in Polymer Sciences
The compound has been studied in the context of polymer sciences. For example, its role in the synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes. These studies contribute to our understanding of polymer formation and stability, which is crucial for developing new materials with specific properties (Kaya & Gül, 2004).
5. Applications in Catalysis
The compound and its derivatives have been used in catalysis, particularly in the chemical fixation of CO2 into cyclic carbonates. This application is significant in the field of green chemistry and environmental sustainability, as it offers a method to utilize CO2, a greenhouse gas, in chemical synthesis (Ikiz et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound has shown promise in the development of OLED materials . Given the significant progress made in producing OLEDs, much work is still required in the field with respect to improving the efficiencies and lifetimes of OLEDs . In particular, the pursuit of low-cost, highly efficient, and stable blue-light emitting compounds has dominated research in recent years .
Propriétés
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-8,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSURLNEDJAYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)



![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)
![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)